Dicyclopentadiene diepoxide
Overview
Description
Dicyclopentadiene diepoxide, also known as 4,10-dioxapentacyclo[6.3.1.0²,⁷.0³,⁵.0⁹,¹¹]dodecane, is a chemical compound with the molecular formula C10H12O2 . It is a white to cream-colored crystalline powder or lumps . This compound is primarily used as an intermediate in the production of epoxy resins, plasticizers, and protective coatings . It also finds applications as a rubber additive and in adhesives used at high temperatures .
Mechanism of Action
Target of Action
Dicyclopentadiene diepoxide (DCPD diepoxide) is primarily used as an intermediate in the production of epoxy resins, plasticizers, and protective coatings . It also finds application as a rubber additive and adhesive, particularly in high-temperature environments .
Mode of Action
The mode of action of DCPD diepoxide involves its interaction with other compounds during the synthesis of materials. For instance, it can undergo a reaction with aqueous H2O2 over tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . This reaction leads to the formation of DCPD dioxide .
Biochemical Pathways
The primary biochemical pathway involving DCPD diepoxide is the oxidation of DCPD with aqueous H2O2 over tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . This process results in the synthesis of DCPD dioxide , which can then be used in the production of various materials, including epoxy resins, plasticizers, and protective coatings .
Pharmacokinetics
Its solubility in water suggests that it could be distributed in aqueous environments.
Result of Action
The result of DCPD diepoxide’s action is the production of materials with enhanced properties. For example, when used as an intermediate in the production of epoxy resins, plasticizers, and protective coatings, it contributes to the improved strength and heat resistance of these materials .
Action Environment
The action of DCPD diepoxide can be influenced by environmental factors. For instance, its reaction with aqueous H2O2 is facilitated by the presence of tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . Additionally, its use in high-temperature environments as a rubber additive and adhesive suggests that it has good thermal stability .
Biochemical Analysis
Biochemical Properties
It is known that it is soluble in water . It has a density of 1.18 g/mL and a melting point of 185-189°C
Cellular Effects
It is known that it can act as an intermediate in the production of various materials, suggesting that it may interact with cellular processes related to these materials .
Molecular Mechanism
It is known to be involved in the synthesis of various materials, suggesting that it may interact with biomolecules involved in these processes .
Temporal Effects in Laboratory Settings
It is known to be used in the preparation of various materials, suggesting that its effects may change over time as it is processed .
Metabolic Pathways
It is known to be involved in the synthesis of various materials, suggesting that it may interact with metabolic pathways related to these processes .
Transport and Distribution
Its solubility in water suggests that it may be transported and distributed via aqueous solutions .
Subcellular Localization
Its involvement in the synthesis of various materials suggests that it may be localized to areas of the cell involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopentadiene diepoxide is typically synthesized through the epoxidation of dicyclopentadiene. One common method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst such as tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . The reaction is carried out in an aqueous/organic biphase system, providing an efficient catalytic method for the epoxidation . The optimal conditions for this reaction include a reaction temperature of around 60°C and a reaction time of approximately 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phase transfer catalysts and quaternary ammonium heteropolyphosphato tungstates . These catalysts facilitate the epoxidation process, resulting in high yields and selectivity for the diepoxide product . The use of environmentally friendly and green processes, such as the one involving hydrogen peroxide and tungstic acid, is also gaining popularity in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dicyclopentadiene diepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxy derivatives.
Reduction: Reduction reactions can convert the diepoxide into diols or other reduced forms.
Substitution: The diepoxide can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidant in the presence of catalysts such as tungstic acid.
Reduction: Lithium aluminum hydride is often used as a reducing agent to convert the diepoxide into diols.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: More complex epoxy derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclopentadiene diepoxide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene diepoxide: Similar in structure but with different reactivity and applications.
Vinylcyclohexene dioxide: Another diepoxide with different industrial applications.
Bisphenol A diglycidyl ether: A common epoxy resin precursor with different chemical properties.
Uniqueness
Dicyclopentadiene diepoxide is unique due to its high reactivity and versatility in various chemical reactions . Its ability to form stable epoxy resins and its applications in high-temperature adhesives and rubber additives set it apart from other similar compounds .
Properties
IUPAC Name |
4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQUFAMSJAKLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29987-76-6 | |
Record name | Dicyclopentadiene dioxide homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID4020452 | |
Record name | Dicyclopentadiene dioxide | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Cream to pale brown solid; [MSDSonline] | |
Record name | Dicyclopentadiene dioxide | |
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Solubility |
SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Density |
1.331 @ 25 °C | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Vapor Density |
4.77 @ 25 °C (AIR= 1) | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Color/Form |
WHITE CRYSTALLINE POWDER | |
CAS No. |
81-21-0 | |
Record name | Dicyclopentadiene dioxide | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dicyclopentadiene dioxide | |
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Record name | Dicyclopentadiene diepoxide | |
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Record name | 2,4-Methano-2H-indeno[1,2-b:5,6-b']bisoxirene, octahydro- | |
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Melting Point |
180-184 °C | |
Record name | DICYCLOPENTADIENE DIOXIDE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Dicyclopentadiene diepoxide influence its potential applications?
A2: The presence of two epoxide groups within the dicyclopentadiene structure makes it a highly reactive molecule, particularly suitable for polymerization reactions []. This bifunctionality allows it to form crosslinked polymer networks, contributing to desirable material properties like high strength and rigidity. Moreover, the alicyclic rings within the molecule can contribute to desirable optical properties, making it attractive for applications requiring high refractive indices and low dispersion [].
Q2: What are the key factors influencing the catalytic performance of different systems in this compound synthesis?
A3: Research suggests that factors like catalyst dosage, reaction temperature, hydrogen peroxide concentration, molar ratio of reactants, and solvent choice all significantly impact the epoxidation reaction [, , ]. For instance, studies using peroxo phosphotungstate catalysts in a two-phase system found that optimizing these parameters is crucial for maximizing the yield of this compound [].
Q3: What research has been conducted on the reaction of this compound with other compounds, and what are the potential implications?
A4: One study investigated the esterification of this compound with acrylic acid []. The research found that solvent polarity, reaction temperature, and the use of catalysts like tertiary amines and Lewis acids significantly influence the reaction rate and product composition. This study highlights the potential of DCPD diepoxide as a building block for synthesizing new polymers with tunable properties.
Q4: What analytical techniques are commonly used to characterize and quantify this compound?
A5: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the composition of the reaction product and determining the content of this compound []. Additionally, Nuclear Magnetic Resonance spectroscopy (NMR), particularly 1H NMR, helps in identifying the structure and confirming the presence of desired functional groups in the synthesized product [, ].
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